molecular formula C18H27N3O2S B2621797 N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine CAS No. 1645443-84-0

N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine

Cat. No.: B2621797
CAS No.: 1645443-84-0
M. Wt: 349.49
InChI Key: PLBHKDHWZKRDKL-UHFFFAOYSA-N
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Description

N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a cyclohexyl group at the 3-position and a methyl group at the 1-position. The pyrazole moiety is linked via a methylene bridge to a thiolan-3-amine scaffold, which is further modified with a 1,1-dioxo (sulfone) group and a propargyl (prop-2-ynyl) substituent. While direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules such as neonicotinoid insecticides and pyrazole-based pharmaceuticals .

Properties

IUPAC Name

N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-3-10-21(17-9-11-24(22,23)14-17)13-16-12-20(2)19-18(16)15-7-5-4-6-8-15/h1,12,15,17H,4-11,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBHKDHWZKRDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)CN(CC#C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s pyrazole core and substituent diversity invite comparisons with other heterocyclic derivatives. Key analogues include:

(a) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Core Structure : Pyrazole with pyridyl and cyclopropyl substituents.
  • Key Differences : Replaces the cyclohexyl group with a smaller cyclopropyl ring and lacks the sulfone-propargyl-thiolan moiety.
  • Synthesis : Prepared via copper-catalyzed coupling (yield: 17.9%, mp: 104–107°C) .
  • Relevance : Demonstrates the impact of steric bulk (cyclopropyl vs. cyclohexyl) on solubility and reactivity.
(b) Acetamiprid (Neonicotinoid Insecticide)
  • Core Structure : Chloropyridylmethyl acetamidine.
  • Key Differences: Features a cyanoacetamidine group instead of a sulfone-amine, contributing to insecticidal activity via nicotinic acetylcholine receptor binding .
  • Relevance: Highlights the role of electron-withdrawing groups (e.g., cyano, sulfone) in bioactivity.
(c) Benzimidazole Derivatives (B1 and B8)
  • Core Structure : Benzimidazole with methoxyaniline or acetamide substituents.

Physicochemical and Pharmacological Properties

While direct data for the target compound are lacking, inferences can be drawn from analogues:

Property Target Compound N-Cyclopropyl Pyrazole Acetamiprid
Core Structure Pyrazole Pyrazole Chloropyridylmethyl acetamidine
Key Substituents Cyclohexyl, sulfone, propargyl Cyclopropyl, pyridyl Cyano, chloropyridyl
Hydrogen Bonding Amine, sulfone Amine, pyridyl Cyano, acetamidine
Lipophilicity High (cyclohexyl) Moderate (cyclopropyl) Moderate (chloropyridyl)
Biological Activity Not reported Not reported Insecticidal

Hydrogen Bonding and Crystal Packing

The sulfone and amine groups in the target compound could engage in hydrogen-bonding networks similar to those observed in acetamide derivatives (e.g., ).

Research Findings and Implications

  • Structural Insights : The cyclohexyl group enhances lipophilicity compared to cyclopropyl or pyridyl substituents, which may improve membrane permeability .
  • Bioactivity Potential: Sulfone groups (as in neonicotinoids) and propargyl moieties (common in kinase inhibitors) suggest possible insecticidal or therapeutic applications .

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